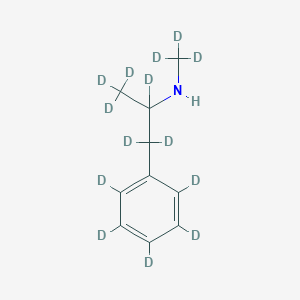
4-Oxiranylmethoxy-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate, AldrichCPR: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound features a tert-butyl group, an oxirane (epoxide) ring, and a piperidinecarboxylate moiety, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate typically involves the reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate with an epoxide precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate exerts its effects involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with various molecular targets. This reactivity makes it useful in modifying biological molecules and studying enzyme-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: A precursor in the synthesis of tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate.
tert-Butyldimethyl(oxiran-2-ylmethoxy)silane: Another compound featuring an oxirane ring, used in similar synthetic applications.
N,N-Diglycidyl-4-glycidyloxyaniline: A compound with multiple oxirane rings, used in the production of epoxy resins.
Uniqueness
tert-Butyl 4-(2-oxiranylmethoxy)-1-piperidinecarboxylate is unique due to its combination of a tert-butyl group, an oxirane ring, and a piperidinecarboxylate moiety. This structure imparts specific reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its importance in scientific research.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
tert-butyl 4-(oxiran-2-ylmethoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(15)14-6-4-10(5-7-14)16-8-11-9-17-11/h10-11H,4-9H2,1-3H3 |
Clé InChI |
XYOKTTJFKNPBRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)



![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12046994.png)

